molecular formula C₃₄H₂₈O₁₀ B1140003 1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose CAS No. 56994-11-7

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose

Cat. No. B1140003
CAS RN: 56994-11-7
M. Wt: 596.58
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose typically involves the selective protection of the hydroxyl groups of α-D-mannopyranose. This process is crucial for subsequent reactions in synthetic routes, particularly in glycochemistry, where it serves as a key precursor for the construction of complex carbohydrate structures.

Molecular Structure Analysis

The molecular structure of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose features a pyranose ring with four benzoyl groups attached to its oxygen atoms. This structural arrangement significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis.

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging the reactivity of its benzoyl-protected hydroxyl groups. It is commonly used in glycosylation reactions to form glycosidic bonds, serving as a glycosyl donor in the presence of catalysts or activating agents. The benzoyl groups provide stability and control over the reaction's selectivity, facilitating the synthesis of desired glycosidic linkages.

Physical Properties Analysis

The physical properties of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, such as solubility, melting point, and crystallinity, are significantly influenced by its benzoyl groups. These groups make the compound less hydrophilic than its parent sugar, altering its solubility in various solvents, which is essential for its application in organic synthesis.

Chemical Properties Analysis

The chemical properties of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, including its reactivity towards nucleophiles and electrophiles, are defined by the presence of the benzoyl protecting groups. These groups not only protect the sugar's hydroxyl groups from unwanted reactions but also can be selectively removed or modified to introduce new functional groups, expanding the compound's utility in synthesis.

Scientific Research Applications

Benzoyl Peroxide and Acne Treatment

Benzoyl peroxide (BPO) is highlighted for its significant antibacterial, antikeratolytic, and comedolytic activity, making it a cornerstone in topical acne treatment. Its efficacy is noted as both a monotherapy and in combination with other antibiotics or retinoids for managing various forms of acne lesions. The unique property of BPO is its ability to reduce populations of drug-resistant variants of acne-causing bacteria, making it a recommended addition to long-term antibiotic regimens in acne treatment (Tanghetti & Popp, 2009).

Microbial Mannosidases in Biotechnology

The role of microbial mannosidases in hydrolyzing 1,4-β-mannopyranosyl linkages in hemicelluloses, producing mannose, is critical for applications in bioethanol production, synthesis of alkyl glycosides, and pharmaceutical agents. These enzymes, produced mainly by bacteria and fungi, operate over a wide range of pH and temperature, underscoring their versatility and potential in industrial applications (Chauhan & Gupta, 2017).

Benzopyran Derivatives in Therapeutics

Benzopyran derivatives exhibit a wide range of biological activities, supporting their therapeutic applications in various diseases. Their structural features correlate to physicochemical properties that define the extent of biological activity, suggesting their utility in developing novel therapeutic agents (Xiu et al., 2017).

Future Directions

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose exhibits immense promise in research for combating a plethora of ailments including neoplasms and inflammatory disorders . Its distinctive molecular configuration makes it a valuable precursor for the synthesis of diverse pharmaceutical intermediates and medications .

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHLAWIOLBRAAK-LSPAEZJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose

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